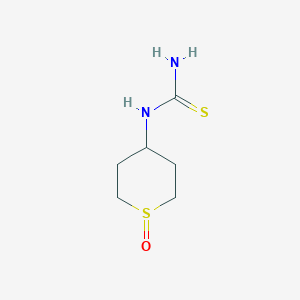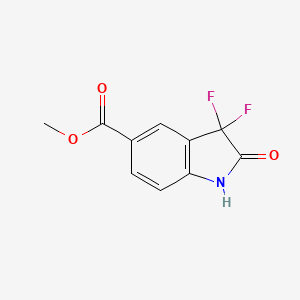
N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine is an organic compound with the molecular formula C12H16FNO It is a derivative of tetrahydro-2H-pyran-4-amine, where the amine group is substituted with a 2-fluoro-5-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine typically involves the reaction of tetrahydro-2H-pyran-4-amine with 2-fluoro-5-methylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction conditions as the laboratory-scale synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the fully hydrogenated aromatic ring.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-amine: The parent compound without the 2-fluoro-5-methylphenyl substitution.
N-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine: A similar compound with a fluorine substitution but without the methyl group.
N-(2-Methylphenyl)tetrahydro-2H-pyran-4-amine: A similar compound with a methyl substitution but without the fluorine atom.
Uniqueness
N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of both the fluorine and methyl groups on the aromatic ring. This dual substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
N-(2-fluoro-5-methylphenyl)oxan-4-amine |
InChI |
InChI=1S/C12H16FNO/c1-9-2-3-11(13)12(8-9)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
FDZHLJCVWWXGBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-6-iodo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13022878.png)



![Thiazolo[4,5-d]pyrimidin-7-amine, 2-(methylthio)-](/img/structure/B13022891.png)
![7-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13022893.png)
![methyl 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate](/img/structure/B13022896.png)

![2-Bromo-6-iodobenzo[d]thiazole](/img/structure/B13022900.png)
![7-Chloro-4-iodothieno[2,3-c]pyridine](/img/structure/B13022901.png)


